molecular formula C8H7IO2 B1305847 6-Iodo-2,3-dihydro-1,4-benzodioxine CAS No. 57744-67-9

6-Iodo-2,3-dihydro-1,4-benzodioxine

Cat. No. B1305847
CAS RN: 57744-67-9
M. Wt: 262.04 g/mol
InChI Key: HZTMYTXWFHBHDC-UHFFFAOYSA-N
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Description

6-Iodo-2,3-dihydro-1,4-benzodioxine is a chemical compound with the molecular formula C8H7IO2 . It has an average mass of 262.044 Da and a monoisotopic mass of 261.949066 Da .


Molecular Structure Analysis

The molecular structure of 6-Iodo-2,3-dihydro-1,4-benzodioxine consists of an iodine atom attached to a 2,3-dihydro-1,4-benzodioxine ring .


Physical And Chemical Properties Analysis

6-Iodo-2,3-dihydro-1,4-benzodioxine has a molecular formula of C8H7IO2, an average mass of 262.044 Da, and a monoisotopic mass of 261.949066 Da .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

6-Iodo-2,3-dihydro-1,4-benzodioxine: serves as a precursor in the synthesis of various heterocyclic compounds. These compounds are crucial in pharmaceutical chemistry due to their diverse biological activities. For instance, they can be transformed into quinazolinone derivatives , which exhibit a broad spectrum of pharmacological properties such as antibacterial, antifungal, and antiviral activities .

properties

IUPAC Name

6-iodo-2,3-dihydro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTMYTXWFHBHDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379868
Record name 6-Iodo-2,3-dihydro-1,4-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Iodo-2,3-dihydro-1,4-benzodioxine

CAS RN

57744-67-9
Record name 6-Iodo-2,3-dihydro-1,4-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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